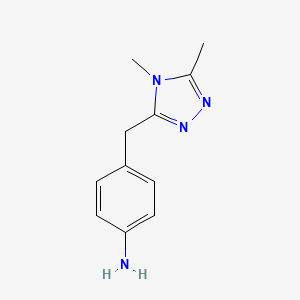4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline
CAS No.:
Cat. No.: VC18266092
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14N4 |
|---|---|
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]aniline |
| Standard InChI | InChI=1S/C11H14N4/c1-8-13-14-11(15(8)2)7-9-3-5-10(12)6-4-9/h3-6H,7,12H2,1-2H3 |
| Standard InChI Key | CPJMMONFMQDGRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N1C)CC2=CC=C(C=C2)N |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline typically involves multi-step reactions starting from substituted anilines and triazole precursors. A common approach involves:
-
Formation of the triazole core: Cyclization of hydrazine derivatives with nitriles or amidines under acidic or basic conditions . For example, 4,5-dimethyl-1H-1,2,4-triazole can be synthesized via cyclization of acetylhydrazine with trimethylorthoacetate.
-
Coupling with aniline: The triazole moiety is then linked to the aniline group via a methylene bridge using alkylation or nucleophilic substitution reactions. This step often employs reagents like chloromethylaniline derivatives or formaldehyde under reductive amination conditions .
A representative synthesis involves reacting 4-aminobenzyl chloride with 4,5-dimethyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate, yielding the target compound after purification .
Structural Analysis
The compound’s structure is confirmed through spectroscopic techniques:
-
NMR Spectroscopy: H NMR spectra reveal signals for the aniline NH group (δ ~5.0–6.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and methyl groups on the triazole ring (δ ~2.0–2.5 ppm) .
-
IR Spectroscopy: Stretching vibrations for N–H (3350–3450 cm), C=N (1600–1650 cm), and C–H (2850–2950 cm) are observed .
-
Mass Spectrometry: The molecular ion peak at m/z 202.26 corresponds to the molecular formula CHN .
Chemical and Physical Properties
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 202.26 g/mol |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Melting Point | Not reported |
| Stability | Stable under inert conditions |
| Reactivity | Susceptible to electrophilic substitution at the aniline ring |
The compound’s solubility in polar aprotic solvents suggests potential for formulation in drug delivery systems . The electron-rich triazole ring enhances its ability to participate in hydrogen bonding and π-π stacking interactions .
Reactivity
-
Aniline Group: Undergoes diazotization, acetylation, and sulfonation reactions. The NH group can be alkylated or acylated to modify solubility and bioactivity .
-
Triazole Ring: Participates in coordination chemistry with metal ions, making it useful in catalysis. The N3 position is nucleophilic, enabling further functionalization .
Biological Activity and Applications
Material Science Applications
The compound’s conjugated system and electron-donating groups make it a candidate for nonlinear optical (NLO) materials. DFT studies on similar triazole derivatives reveal high hyperpolarizability values (e.g., β = 4.314 × 10 esu), suggesting utility in optoelectronic devices .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Avoid ingestion |
| H315: Causes skin irritation | Use protective gloves |
| H319: Causes eye irritation | Wear safety goggles |
The compound should be stored in a cool, dry place under inert gas. Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume